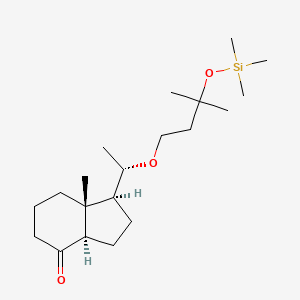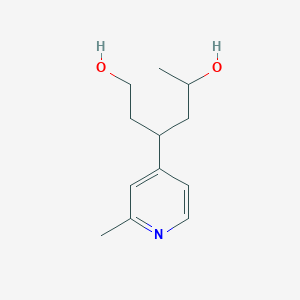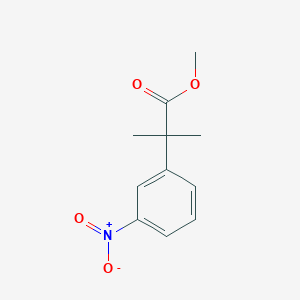
4-(Pyridin-4-yl)thiophen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-4-yl)thiophen-2-amine is a heterocyclic compound that contains both a pyridine and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)thiophen-2-amine typically involves the formation of the thiophene ring followed by the introduction of the pyridine moiety. One common method is the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-(Pyridin-4-yl)thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
4-(Pyridin-4-yl)thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 4-(Pyridin-4-yl)thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: This compound is similar in structure but contains a thiazole ring instead of a thiophene ring.
2-(Pyridin-2-yl)thiophene: This compound has the pyridine ring attached at the 2-position of the thiophene ring.
Uniqueness
4-(Pyridin-4-yl)thiophen-2-amine is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in drug development and material science that may not be achievable with other similar compounds .
特性
IUPAC Name |
4-pyridin-4-ylthiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMBSPFWRYOPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)


![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)


![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
